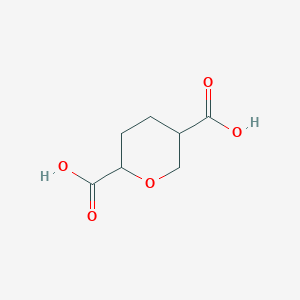
Tetrahydro-2H-pyran-2,5-dicarboxylic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrahydro-2H-pyran-2,5-dicarboxylic Acid is an organic compound with the molecular formula C7H10O5. It is a derivative of pyran, a six-membered oxygen-containing heterocycle.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetrahydro-2H-pyran-2,5-dicarboxylic Acid can be achieved through several methods. One common approach involves the multicomponent reaction (MCR) of substituted aromatic aldehydes, malononitrile, and 1,3-dicarbonyl compounds under different catalytic conditions such as nanocatalysis, transition metal catalysis, acid–base catalysis, and organocatalysis .
Industrial Production Methods
Industrial production of this compound often relies on the hydrogenation of dihydropyran derivatives using catalysts like Raney nickel . This method is efficient and scalable, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Tetrahydro-2H-pyran-2,5-dicarboxylic Acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium hydroxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be used in further chemical synthesis and applications .
Scientific Research Applications
Tetrahydro-2H-pyran-2,5-dicarboxylic Acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Tetrahydro-2H-pyran-2,5-dicarboxylic Acid involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to effects such as apoptosis in cancer cells . The exact molecular targets and pathways are still under investigation, but its structure allows it to interact with various biological molecules effectively.
Comparison with Similar Compounds
Similar Compounds
Tetrahydropyran: A six-membered ring containing five carbon atoms and one oxygen atom.
Tetrahydro-2H-pyran-2-carboxylic Acid: Another derivative of pyran with similar structural features.
2-Tetrahydropyranyl acrylate: Used in the formation of photoresists and as a protected acrylic acid.
Uniqueness
Tetrahydro-2H-pyran-2,5-dicarboxylic Acid is unique due to its two carboxylic acid groups, which provide additional sites for chemical reactions and interactions.
Properties
Molecular Formula |
C7H10O5 |
|---|---|
Molecular Weight |
174.15 g/mol |
IUPAC Name |
oxane-2,5-dicarboxylic acid |
InChI |
InChI=1S/C7H10O5/c8-6(9)4-1-2-5(7(10)11)12-3-4/h4-5H,1-3H2,(H,8,9)(H,10,11) |
InChI Key |
YDBTYOYMJMAKIL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OCC1C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Diazanium;(3-oxo-6'-sulfooxyspiro[3a,7a-dihydro-2-benzofuran-1,9'-xanthene]-3'-yl) sulfate](/img/structure/B12277593.png)
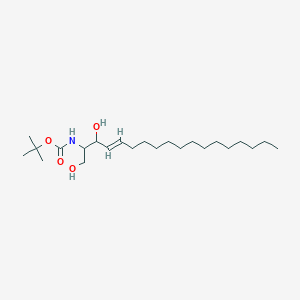

![(2E)-3-(2-chlorophenyl)-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}prop-2-enamide](/img/structure/B12277611.png)
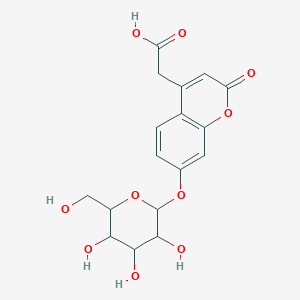
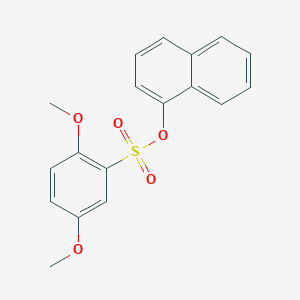
![N-[1-(3,4-dimethoxybenzenesulfonyl)piperidin-4-yl]-N-methylpyridin-2-amine](/img/structure/B12277630.png)
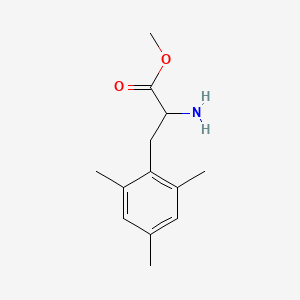
![2-[(6-Chloro-4-phenylquinazolin-2-YL)sulfanyl]-N-(4-phenylbutan-2-YL)acetamide](/img/structure/B12277639.png)
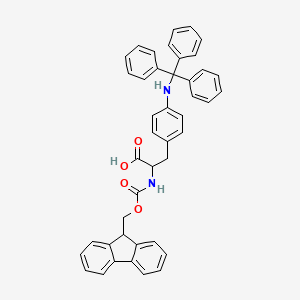
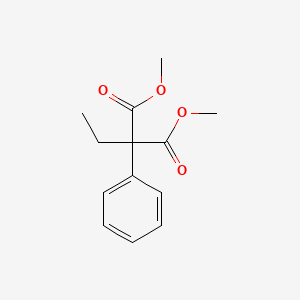
![Methyl 1,3-dihydro-3-oxobenzo[c]isoxazole-5-carboxylate](/img/structure/B12277650.png)
![ethyl 2-(9-broMo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-5-yl)acetate](/img/structure/B12277660.png)
![2-{[(4-{[(1H-1,3-benzodiazol-2-yl)methyl]sulfanyl}-6-methylpyrimidin-2-yl)sulfanyl]methyl}-1H-1,3-benzodiazole](/img/structure/B12277662.png)
